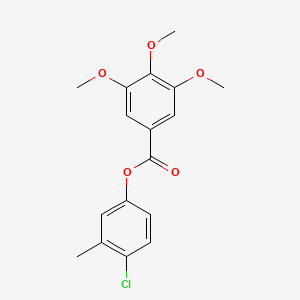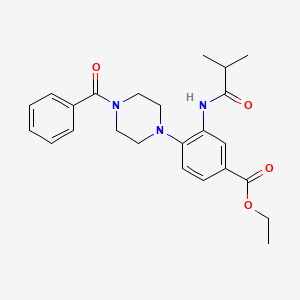![molecular formula C13H11N5O2 B5691301 1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone](/img/structure/B5691301.png)
1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone is a chemical compound that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has been extensively studied for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone is not fully understood. However, it is believed to exert its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and modulating the activity of various enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro. It has also been found to reduce the levels of lipid peroxidation and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its limited solubility in water and its potential cytotoxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone. These include the development of more efficient synthesis methods, the study of its potential use as a fluorescent probe for the detection of metal ions, the investigation of its potential as a therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases, and the study of its potential as an antibacterial and antifungal agent.
Conclusion:
In conclusion, 1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone is a chemical compound that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has been extensively studied for its potential applications in various fields. Its anti-inflammatory, antioxidant, antibacterial, and antifungal properties make it a promising compound for further study.
Métodos De Síntesis
The synthesis of 1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone has been achieved using various methods. One of the commonly used methods is the click reaction between 4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-5-amine and ethyl bromoacetate. The reaction is carried out in the presence of copper (I) iodide and sodium ascorbate as a catalyst and reducing agent, respectively. The reaction yields the desired compound with high purity and yield.
Aplicaciones Científicas De Investigación
1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory and antioxidant properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been found to possess significant antibacterial and antifungal properties.
Propiedades
IUPAC Name |
1-[5-methyl-3-(4-phenyl-1,2,5-oxadiazol-3-yl)triazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-8-12(9(2)19)18(17-14-8)13-11(15-20-16-13)10-6-4-3-5-7-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNWZQUKEVTNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)C2=NON=C2C3=CC=CC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6769512 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(5-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5691219.png)
![2-(3-methoxybenzyl)-8-[(4-methylpyrimidin-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5691221.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidin-3-yl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B5691223.png)
![9-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691230.png)
![3-{5-[(2R)-2-amino-2-cyclohexylacetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}-N-isopropylpropanamide hydrochloride](/img/structure/B5691239.png)
![2,3,6-trimethyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-4-quinolinecarboxamide](/img/structure/B5691243.png)

![N-[4-(diethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5691255.png)

![7-isopropyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691270.png)

![N-[4-(dimethylamino)phenyl]-2-(4-isopropyl-3-methylphenoxy)acetamide](/img/structure/B5691294.png)
![5-ethoxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-furamide](/img/structure/B5691305.png)
![1-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B5691315.png)